molecular formula C11H11NO3S B1304948 N-(7-hydroxynaphthalen-1-yl)methanesulfonamide CAS No. 78182-14-6

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide

Cat. No.: B1304948
CAS No.: 78182-14-6
M. Wt: 237.28 g/mol
InChI Key: CPANFUIQOQQIGG-UHFFFAOYSA-N
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Description

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide is a chemical compound with the molecular formula C11H11NO3S. It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a methanesulfonamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxynaphthalen-1-yl)methanesulfonamide typically involves the reaction of 7-hydroxy-1-naphthylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(7-hydroxynaphthalen-1-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition of enzyme activity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(7-hydroxy-1-naphthyl)acetamide
  • N-(7-hydroxy-1-naphthyl)benzenesulfonamide
  • N-(7-hydroxy-1-naphthyl)ethanesulfonamide

Uniqueness

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide is unique due to its specific combination of a hydroxyl group and a methanesulfonamide group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-16(14,15)12-11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANFUIQOQQIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999417
Record name N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide
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Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78182-14-6
Record name N-(7-Hydroxy-1-naphthalenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78182-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Hydroxy-1-naphthyl)methanesulphonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(7-hydroxy-1-naphthyl)methanesulphonamide
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